1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H14N4O3 and its molecular weight is 346.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.10659032 g/mol and the complexity rating of the compound is 800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 integrase (IN) . IN is an essential enzyme for retroviral replication, and it plays a crucial role in the life cycle of the HIV-1 virus .
Mode of Action
The compound interacts with the active site of IN . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of IN, thereby preventing the replication of the HIV-1 virus .
Biochemical Pathways
The inhibition of IN disrupts the life cycle of the HIV-1 virus, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By preventing the integration step, the compound effectively halts the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of the HIV-1 virus. Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures . Compounds with similar structures exhibited inhibition rates of 51% and 48% at a concentration of 100 μM .
Properties
IUPAC Name |
1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4-phenylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-17-12-14(20-16-8-4-5-9-23(16)17)13-21-10-11-22(19(26)18(21)25)15-6-2-1-3-7-15/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDHYLLTDHDAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.